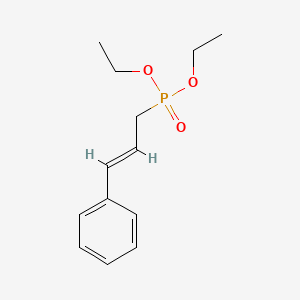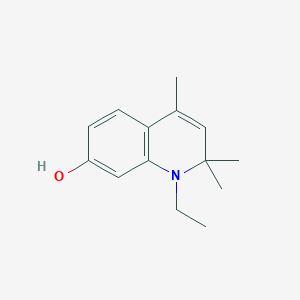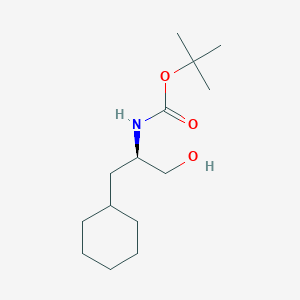
2-Decarboxymethyl-2-carboxy Isoxepac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decarboxymethyl-2-carboxy Isoxepac (DCMIX) is a synthetic compound that has been developed for use in a variety of scientific research applications. It is a member of the isoxepac family of compounds, which are derivatives of the natural compound isoxepac. DCMIX has been found to have a wide range of biochemical and physiological effects and is used in many laboratory experiments.
Aplicaciones Científicas De Investigación
Biomedical Applications of Carboxymethyl Derivatives
Carboxymethyl chitosan, a derivative of chitosan enhanced by the addition of carboxymethyl groups, showcases the vast potential of chemically modified natural compounds. Its improved solubility, biocompatibility, and biological properties compared to its parent molecule chitosan have made it a prime candidate for various biomedical applications. These include hydrogels for wound healing, biomaterials for tissue engineering, drug delivery systems, bioimaging, biosensors, and gene therapy applications. Carboxymethyl chitosan's contribution to green chemistry highlights its environmental friendliness and sustainability as a biomaterial (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is pivotal in the context of green chemistry and sustainability. This process is particularly relevant for the separation of carboxylic acids produced via fermentation, which are key intermediates for bio-based plastics. The development of new solvents, including ionic liquids, has enhanced the efficiency of LLX processes. These advancements not only contribute to the sustainable production of carboxylic acids but also open up new avenues for their application in the production of biodegradable materials and chemicals (Sprakel & Schuur, 2019).
Bioisosteres of Carboxylic Acids
The exploration of novel carboxylic acid bioisosteres has been a significant area of research, driven by the need to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, and poor membrane permeability. Novel bioisosteres have been developed to improve the pharmacological profiles of these compounds, highlighting the ongoing innovation in drug design and the potential for new therapeutic agents with enhanced efficacy and safety profiles (Horgan & O’ Sullivan, 2021).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Decarboxymethyl-2-carboxy Isoxepac involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Carboxy Isoxepac", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Carboxy Isoxepac is reacted with methanol and sodium hydroxide to form 2-Methoxy-2-carboxy Isoxepac.", "Step 2: 2-Methoxy-2-carboxy Isoxepac is reduced with sodium borohydride in the presence of acetic anhydride to form 2-Methoxy-2-carboxy Isoxepac methyl ester.", "Step 3: 2-Methoxy-2-carboxy Isoxepac methyl ester is hydrolyzed with sodium hydroxide to form 2-Carboxy-2-methoxy Isoxepac.", "Step 4: 2-Carboxy-2-methoxy Isoxepac is reacted with hydrochloric acid to form 2-Decarboxymethyl-2-carboxy Isoxepac.", "Step 5: 2-Decarboxymethyl-2-carboxy Isoxepac is purified by extraction with ethyl acetate and washing with sodium bicarbonate and water." ] } | |
Número CAS |
66801-40-9 |
Fórmula molecular |
C₁₅H₁₀O₄ |
Peso molecular |
254.24 |
Sinónimos |
6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-carboxylic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)